Cas no 97-78-9 (N-Lauroylsarcosine)

N-Lauroylsarcosine structure
N-Lauroylsarcosine structure
N-Lauroylsarcosine
97-78-9
C15H29NO3
271.395664930344
MFCD00021749
804343
87572102

N-Lauroylsarcosine Properties

Names and Identifiers

    • Glycine,N-methyl-N-(1-oxododecyl)-
    • N-Lauroylsarcosine
    • N-Dodecanoyl-N-Methylglycine
    • Sarkosyl L
    • N-Dodecanoylsarcosine
    • Lauroyl sarcosine
    • Lauroylsarcosine
    • Glycine, N-methyl-N-(1-oxododecyl)-
    • Hamposyl L
    • Sarcosyl L
    • Maprosyl L
    • N-Laurylsarcosine
    • N-Lauroyl sarcosinate
    • Sarkosyl L
    • N-Lauroyl-N-methylaminoacetic acid
    • 2-(N-methyldodecanamido)acetic acid
    • Sarcosine, N-lauroyl-
    • LIJ19P3L6F
    • BACYUWVYYTXETD-UHFFFAOYSA-N
    • Crodasinic L
    • Vanseal LS
    • Nikkol sarcosinate LH
    • DSSTox_RID_79902
    • DSSTox_CID_22011
    • N-Methyl-N-(1-oxododecyl)glycine (ACI)
    • Sarcosine, N-lauroyl- (6CI, 8CI)
    • 2-[Dodecanoyl(methyl)amino]acetic acid
    • Lauroylsarcosinate
    • N-Dodecanoylsarcosinate
    • N-Lauroyl-N-methylglycine
    • NSC 96994
    • Sarcosinate LH
    • Soypon SLA
    • NCGC00255839-01
    • EC 202-608-3
    • HY-W141881
    • NS00011477
    • AKOS009158126
    • CS-0201675
    • 97-78-9
    • LS-14453
    • LAUROYL SARCOSINE [II]
    • SCHEMBL61098
    • L0151
    • MFCD00021749
    • D78483
    • Tox21_301352
    • CHEMBL1907464
    • Q27283002
    • N-Methyl-N-(1-oxododecyl)glycine
    • UNII-LIJ19P3L6F
    • N-LAUROYLSARCOSINE
    • DTXCID5022011
    • N-Lauroylsarcosine, purum p.a., >=98.0% (GC)
    • N-Lauroylsarcosine, neat, >=95%
    • NSC-96994
    • N-Methyl-N-(1-oxododecyl) glycine
    • [Dodecanoyl(methyl)amino]acetic acid #
    • DTXSID7042011
    • DA-66121
    • NSC96994
    • W-109367
    • STL452997
    • EINECS 202-608-3
    • CAS-97-78-9
    • LOWENOL L ACID
    • Lauroylsarcosine (sodium salt)
    • 2-[dodecanoyl(methyl)amino]acetic acid
    • CHEBI:183705
    • +Expand
    • MFCD00021749
    • BACYUWVYYTXETD-UHFFFAOYSA-N
    • 1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
    • O=C(CN(C)C(CCCCCCCCCCC)=O)O

Computed Properties

  • 271.21500
  • 1
  • 3
  • 12
  • 271.214744
  • 19
  • 254
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.5
  • nothing
  • 0
  • 57.6

Experimental Properties

  • 3.45030
  • 57.61000
  • 413.2°Cat760mmHg
  • 45-50 °C
  • 203.7°C
  • Not determined
  • Not determined
  • 0.97

N-Lauroylsarcosine Security Information

N-Lauroylsarcosine Customs Data

  • 2924199090
  • China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Lauroylsarcosine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IKCV-25g
Glycine, N-methyl-N-(1-oxododecyl)-
97-78-9 >90.0%(GC)
25g
$20.00 2024-04-19
A2B Chem LLC
AI65391-1g
N-Lauroylsarcosine
97-78-9 90%
1g
$17.00
Aaron
AR00IKL7-25g
Glycine, N-methyl-N-(1-oxododecyl)-
97-78-9 90%
25g
$23.00 2024-07-18
abcr
AB137679-25 g
N-Lauroylsarcosine, 90%; .
97-78-9 90%
25g
€43.60
Ambeed
A665050-25g
2-(N-Methyldodecanamido)acetic acid
97-78-9 97%
25g
$28.0
eNovation Chemicals LLC
D758403-500g
Glycine, N-methyl-N-(1-oxododecyl)-
97-78-9 95%
500g
$320
FUJIFILM
121-05502-25G
N-Lauroylsarcosine
97-78-9
25g
JPY 3200 2023-09-15
MedChemExpress
HY-W141881-100mg
N-Lauroylsarcosine
97-78-9 99.81%
100mg
¥210 2024-07-20
TargetMol Chemicals
T65365-100g
N-Lauroylsarcosine
97-78-9
100g
¥ 897 2024-07-19
TRC
L185008-1g
N-Lauroylsarcosine
97-78-9
1g
$ 65.00 2023-09-07

N-Lauroylsarcosine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  45 min, 5 - 10 °C; 8 h, 5 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 9, cooled
1.2 Reagents: Sodium hydroxide Solvents: Acetone ;  pH 9
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Method for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materialsA comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic mediaA quantitative recovery process of rare earth in bastnaesite leachate for energy saving and emission reduction
Bajani, Deepnath; et al Liu, Chenhao ; et al, China, 2018, (2018), 314-324

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  15 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 3 min, pH 10, 3 °C; 7 min, 25 °C; 12 min, 25 °C
1.1 Solvents: Acetone ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Method for synthesis of lauroyl amino acid sodiumMethod for producing N-acylamino acid salt using fatty acid chloridePreparation of extractant and its application
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Sodium methoxide
Reference
Preparation of N-acylaminocarboxylic and -sulfonic acids and their alkali metal salts.
, Germany, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Palladium ,  Lithium bromide ,  Sulfuric acid Solvents: N-Methyl-2-pyrrolidone ;  16 h, 60 bar, 60 °C
Reference
Synthesis of N-Lauroyl Sarcosine by Amidocarbonylation: Comparing Homogeneous and Heterogeneous Palladium Catalysts
Hancker, Soeren; et al, Organic Process Research & Development, 2017, 21(12), 2045-2051

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 2761693-85-8 Solvents: Acetone ,  Water ;  24 h, 100 °C
Reference
Method for preparation of n-acylamino acid surfactants
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  6 h, 90 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  3 h, pH 2 - 5
Reference
Method for synthesizing N-fatty acylamino acid
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min, pH 1 - 2, 50 °C; 15 min, pH 1 - 2, 50 °C; 15 min, 50 °C; 15 min, 50 °C
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Method for preparing amino acid surfactant liquid with low water contentMethod and apparatus for preparation of amino acid based surfactant with reduced byproducts
, China, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of low phosphorus sodium lauroyl sarcosinateProcess for preparation of N-acyl-amino acid compoundsPalladium-catalyzed amidocarbonylation - a new, efficient synthesis of N-acyl amino acids
Beller, Matthias; et al, China, 1997, (1997), 1494-1496

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
2.1 Solvents: Acetone ;  rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, pH 9, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Preparation of extractant and its application
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N-Methylformanilide ,  Triphosgene ;  5 - 10 h, 70 - 80 °C; 2 h, 70 - 80 °C
2.1 Solvents: Acetone ,  Water ;  15 - 20 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  4 - 5 h, pH 8 - 10, 15 - 20 °C
1.1 Reagents: Phosgene Catalysts: Dimethylformamide ;  5 - 10 h, 70 - 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 10, 15 - 20 °C; 4 - 5 h, 15 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
Method for synthesis of lauroyl amino acid sodiumMethod for synthesizing lauroyl amino acid sodium salt with lauric acid and phosgene as starting materials
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Reference
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 9.5 h, 130 °C
2.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Reference
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 400 min, 130 °C
2.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Reference
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 6.5 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Reference
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 7 h, 250 °C
2.1 9.5 h, 130 °C
3.1 Reagents: Potassium hydroxide ;  11 h, 130 °C
Reference
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 400 min, 130 °C
Reference
Nonionic surfactant containing dimer acid ester, dimer diol ester, polyoxyalkylene dimer acid ester, and/or polyoxyalkylene dimerdiol ester derivative, and cosmetic and external compositions containing the same
, Japan, , ,

N-Lauroylsarcosine Raw materials

N-Lauroylsarcosine Preparation Products

N-Lauroylsarcosine Suppliers

Hubei Wande Chemical Co.,Ltd.
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(CAS:97-78-9)
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YANG QIN
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J&K Scientific
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ZHAI XIAN SHENG
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:97-78-9)
TANG SI LEI
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2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:97-78-9)
A LA DING
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